![molecular formula C23H19NO3 B6133531 2-[(2-biphenylylamino)methylene]-5-(2-furyl)-1,3-cyclohexanedione](/img/structure/B6133531.png)
2-[(2-biphenylylamino)methylene]-5-(2-furyl)-1,3-cyclohexanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-biphenylylamino)methylene]-5-(2-furyl)-1,3-cyclohexanedione, commonly known as BFA, is a chemical compound with potential applications in scientific research. BFA has been found to have a unique mechanism of action that makes it useful in studying intracellular transport processes. In
作用機序
BFA's mechanism of action involves its ability to bind to and inhibit the function of ARF1. ARF1 is a small GTPase that cycles between an active GTP-bound form and an inactive GDP-bound form. BFA binds to the GDP-bound form of ARF1 and prevents it from exchanging GDP for GTP, which is necessary for ARF1 to become active. As a result, ARF1 is unable to perform its role in the formation of transport vesicles, leading to the disassembly of the Golgi apparatus.
Biochemical and Physiological Effects:
BFA's effect on intracellular transport processes has been found to have a variety of biochemical and physiological effects. Inhibition of ARF1 by BFA disrupts the secretion of proteins and lipids from the Golgi, leading to the accumulation of these molecules in the endoplasmic reticulum. This can cause ER stress and activate the unfolded protein response, which can lead to cell death if prolonged. BFA has also been found to induce apoptosis in a variety of cell types, although the mechanism of this effect is not fully understood.
実験室実験の利点と制限
BFA's ability to disrupt intracellular transport processes makes it a useful tool for studying these processes in vitro. However, BFA has some limitations that should be considered when designing experiments. BFA is toxic to cells at high concentrations, which can limit its use in some experiments. Additionally, BFA's effects on intracellular transport are reversible, which means that its effects may be transient and difficult to study over longer periods of time.
将来の方向性
There are many potential future directions for research on BFA and its effects on intracellular transport processes. One area of interest is the development of BFA derivatives that have improved potency and selectivity for ARF1. Additionally, BFA could be used in combination with other compounds to study the effects of ARF1 inhibition on specific cellular processes. Finally, BFA's ability to induce apoptosis could be further investigated to determine its potential as a cancer treatment.
合成法
BFA can be synthesized using a variety of methods, including the condensation of 2-biphenylylamine with furfural in the presence of acetic anhydride and sulfuric acid, or by the reaction of 2-biphenylylamine with 5-(2-furyl)-1,3-cyclohexanedione in the presence of acetic anhydride and sulfuric acid. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
科学的研究の応用
BFA has been found to be a useful tool in studying intracellular transport processes. Specifically, BFA inhibits the function of a protein called ADP-ribosylation factor 1 (ARF1), which is involved in the formation of transport vesicles that move proteins and lipids from the endoplasmic reticulum to the Golgi apparatus. By inhibiting ARF1, BFA disrupts this transport process and causes the Golgi to disassemble into smaller vesicles.
特性
IUPAC Name |
5-(furan-2-yl)-3-hydroxy-2-[(2-phenylphenyl)iminomethyl]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c25-21-13-17(23-11-6-12-27-23)14-22(26)19(21)15-24-20-10-5-4-9-18(20)16-7-2-1-3-8-16/h1-12,15,17,25H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBDHQAMJZIBIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NC2=CC=CC=C2C3=CC=CC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Furanyl)-2-[(2-phenylanilino)methylidene]cyclohexane-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

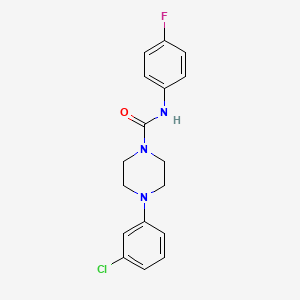
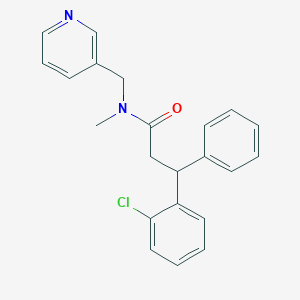
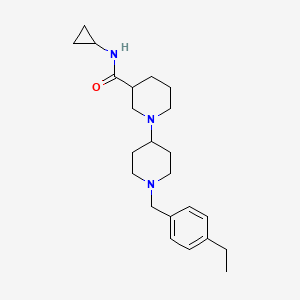
![4-chloro-N-{(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B6133477.png)
![2-{1-cyclopentyl-4-[(2-methyl-1H-imidazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6133493.png)
![N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6133497.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cyclohexylglycinamide](/img/structure/B6133502.png)
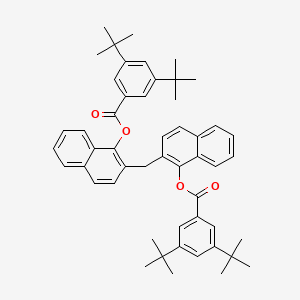
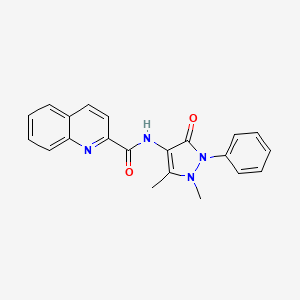
![2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B6133527.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)nicotinamide 1-oxide](/img/structure/B6133536.png)
![ethyl 4-(aminocarbonyl)-5-{[3-(4-bromophenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B6133537.png)
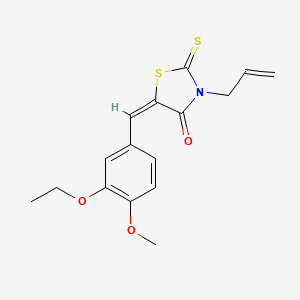
![5-[(4-benzyl-1-piperidinyl)methyl]-N-(trans-4-hydroxycyclohexyl)-3-isoxazolecarboxamide](/img/structure/B6133551.png)